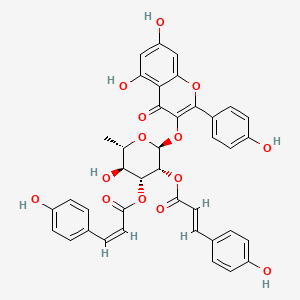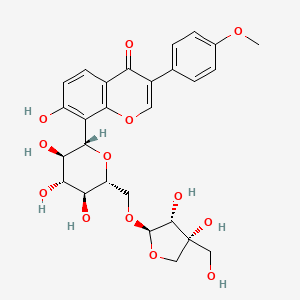![molecular formula C18H21BrN2O B13443224 3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)
3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide is an organic compound with a complex structure that includes a bromophenyl group, a pyridine ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The bromophenyl group is introduced through a bromination reaction, followed by coupling with a pyridine derivative. The final step involves the formation of the carboxamide group through an amide coupling reaction. Common reagents used in these reactions include bromine, pyridine, and various amide coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include bromophenol derivatives, amine derivatives, and various substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis.
科学的研究の応用
3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyridine ring can participate in π-π interactions. The carboxamide group may form hydrogen bonds with target molecules, stabilizing the compound’s binding.
類似化合物との比較
Similar Compounds
Similar compounds include other bromophenyl derivatives and pyridinecarboxamides, such as:
- 3-[2-(4-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide
- 3-[2-(3-Chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide
Uniqueness
What sets 3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the bromine atom, in particular, can influence the compound’s reactivity and binding affinity in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H21BrN2O |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
3-[2-(3-bromophenyl)ethyl]-N-tert-butylpyridine-2-carboxamide |
InChI |
InChI=1S/C18H21BrN2O/c1-18(2,3)21-17(22)16-14(7-5-11-20-16)10-9-13-6-4-8-15(19)12-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,22) |
InChIキー |
DSNCUJOPTYMPCO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=C(C=CC=N1)CCC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



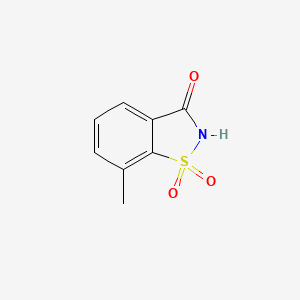

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)
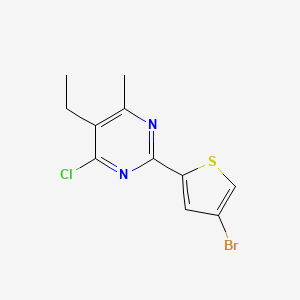
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
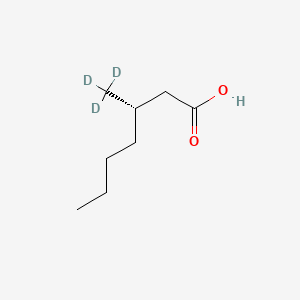
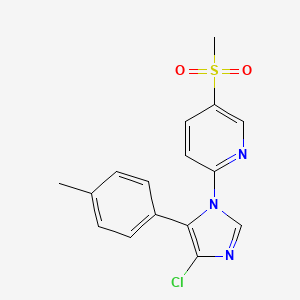
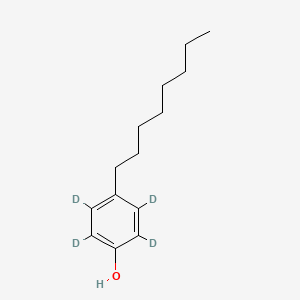
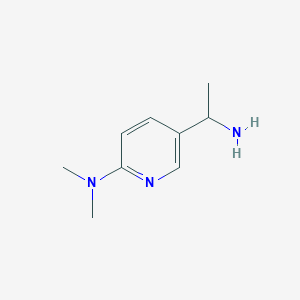
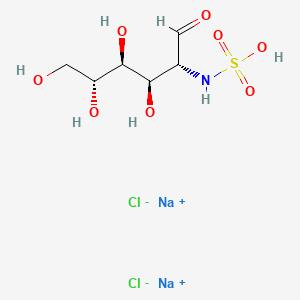
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)
